N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride
Description
N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride is a synthetic carboxamide derivative characterized by a cyclopropane core substituted with a 3,5-dimethylphenyl group and a 4-(aminomethyl)cyclohexyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-[4-(aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-13-9-14(2)11-16(10-13)19(7-8-19)18(22)21-17-5-3-15(12-20)4-6-17;/h9-11,15,17H,3-8,12,20H2,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZVNZWTYVCBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)C(=O)NC3CCC(CC3)CN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide; hydrochloride (CAS Number: 2418724-43-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide; hydrochloride is C_{18}H_{26}N_{2}O, with a molecular weight of approximately 336.9 g/mol. The compound features a cyclopropane ring, which is known for its unique electronic properties and rigidity, contributing to its biological activity.
Research indicates that compounds with similar structures may exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Preliminary studies show that derivatives of cyclopropane carboxamides can inhibit the proliferation of specific cancer cell lines, including U937 human myeloid leukemia cells. The mechanism involves inducing apoptosis without significant cytotoxicity to normal cells .
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing pathways related to cell growth and survival. For instance, some derivatives have shown activity against muscarinic acetylcholine receptors, which are implicated in cancer progression .
Efficacy Against Cancer Cell Lines
A summary of the biological activity data for N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide; hydrochloride is presented in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 (Human Myeloid Leukemia) | 15 | Induction of apoptosis |
| FaDu (Hypopharyngeal Tumor) | 10 | Cytotoxicity and apoptosis induction |
| A549 (Lung Adenocarcinoma) | 20 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the cyclopropane ring and substituents on the phenyl group significantly influence the biological activity. Key findings include:
- Substituent Effects : The presence of methyl groups at positions 3 and 5 on the phenyl ring enhances cytotoxicity against certain cancer cell lines.
- Cyclohexyl Group : The aminomethyl substituent on the cyclohexyl moiety appears crucial for receptor binding and subsequent biological activity .
Case Study 1: Anticancer Activity
In a study examining various derivatives of cyclopropane carboxamides, N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide; hydrochloride demonstrated significant antiproliferative effects in vitro. The compound was tested against multiple cancer cell lines, showing a marked ability to induce apoptosis while sparing normal cells from cytotoxic effects .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of similar compounds revealed potential benefits in modulating cholinergic pathways. This suggests that N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide; hydrochloride could have therapeutic implications in neurodegenerative disorders by enhancing cholinergic transmission .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the amide bond in HCl or H₂SO₄ yields 1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid and 4-(aminomethyl)cyclohexylammonium chloride (Figure 1).
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Basic Hydrolysis : In NaOH or KOH, the reaction produces the carboxylate salt and free 4-(aminomethyl)cyclohexylamine .
Key Factors :
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Temperature (>80°C) accelerates hydrolysis.
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Steric hindrance from the cyclopropane ring slows reaction kinetics compared to linear amides.
Cyclopropane Ring Reactivity
The strained cyclopropane moiety participates in:
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Electrophilic Addition : Reacts with halogens (e.g., Br₂ in CCl₄) to form 1,2-dibromocyclopropane derivatives.
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Nucleophilic Substitution : Under radical conditions (e.g., AIBN initiation), the cyclopropane undergoes ring-opening with thiols or amines to generate linear thioether or amine products.
Mechanistic Insight :
-
Ring strain (∼27 kcal/mol) drives reactivity.
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Substituents (3,5-dimethylphenyl) stabilize transition states via hyperconjugation.
Aminomethyl Group Transformations
The primary amine on the cyclohexyl group undergoes:
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Secondary/tertiary amines |
| Acylation | AcCl or anhydrides, pyridine | Amides (e.g., acetylated derivatives) |
| Schiff Base Formation | Aldehydes/ketones, MeOH | Imines (reversible under acidic conditions) |
Notable Example :
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Reaction with acetic anhydride produces N-acetyl-4-(aminomethyl)cyclohexyl derivatives, enhancing solubility for pharmacological assays.
Salt Formation and Stability
The hydrochloride salt exhibits:
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pH-Dependent Solubility :
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Soluble in water (pH < 3) due to protonated amine.
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Precipitates at neutral pH (freebase form).
-
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Ion Exchange : Reacts with stronger acids (e.g., H₂SO₄) to form sulfate salts .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
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Decarboxylation : At >200°C, loss of CO₂ generates 1-(3,5-dimethylphenyl)cyclopropane .
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Cyclohexylamine Degradation : Above 250°C, fragmentation yields cyclohexene and NH₃.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
describes carboxamide derivatives with cycloalkane rings (e.g., cyclobutane, cyclopentane) instead of cyclopropane. Key comparisons include:
Key Observations :
- The cyclopropane core in the target compound introduces significant ring strain, which may influence binding affinity to biological targets compared to less-strained cyclobutane or cyclopentane analogs .
Agrochemical Carboxamide Derivatives
lists carboxamide pesticides with aromatic substituents, providing insights into structure-activity relationships:
Key Observations :
- The 3,5-dimethylphenyl group in the target compound contrasts with the chlorine-rich substituents in propanil and iprodione derivatives. This substitution may reduce environmental persistence or alter mode of action .
- The aminomethylcyclohexyl group could improve systemic mobility in plants compared to simpler alkyl chains in propanil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
